4-Tert-butoxy-2-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 It is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-(cyclohexyloxy)phenol typically involves the following steps:
Condensation Reaction: Phenol is first subjected to condensation with epoxy cyclohexane. This step forms an intermediate compound.
Alkylation: The intermediate compound is then alkylated using tert-butyl chloride in the presence of a catalyst such as ferric chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Phenol and epoxy cyclohexane are prepared in large quantities.
Reaction Optimization: The condensation and alkylation reactions are optimized for maximum efficiency, often using continuous flow reactors to maintain consistent reaction conditions.
Purification: The final product is purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-2-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butylphenol: Another phenolic compound with similar antioxidant properties.
4-Tert-butylphenol: Lacks the cyclohexyloxy group but shares the tert-butyl group.
Cyclohexylphenol: Contains the cyclohexyloxy group but lacks the tert-butoxy group.
Uniqueness
4-Tert-butoxy-2-(cyclohexyloxy)phenol is unique due to the presence of both tert-butoxy and cyclohexyloxy groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C16H24O3 |
---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
2-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-13-9-10-14(17)15(11-13)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
SWIKRGBZMZLIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.